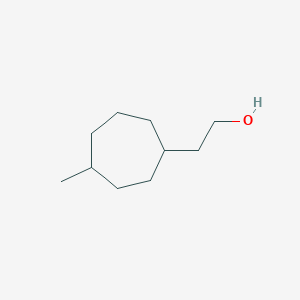

2-(4-Methylcycloheptyl)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

5452-80-2 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-(4-methylcycloheptyl)ethanol |

InChI |

InChI=1S/C10H20O/c1-9-3-2-4-10(6-5-9)7-8-11/h9-11H,2-8H2,1H3 |

InChI Key |

RTDQNBGTIROCLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(CC1)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylcycloheptyl Ethanol and Analogues

Strategies for Carbon-Carbon Bond Formation Leading to the Cycloheptyl Backbone

The formation of a substituted cycloheptane (B1346806) ring is a significant synthetic challenge due to unfavorable entropic factors associated with closing a seven-membered ring. Consequently, direct cyclization methods can be low-yielding. Ring expansion strategies, which commence with more readily available six-membered rings, are often preferred.

A common starting point for such strategies is 4-methylcyclohexanone. Two notable ring expansion reactions to form the key intermediate, 4-methylcycloheptanone, are the Tiffeneau-Demjanov rearrangement and reaction with diazomethane.

Tiffeneau-Demjanov Rearrangement: This is a reliable one-carbon ring expansion method. wikipedia.orgorganicreactions.org The process begins with the conversion of a cyclic ketone to a 1-aminomethyl-cycloalkanol. For this synthesis, 4-methylcyclohexanone would first be reacted with cyanide to form a cyanohydrin, which is then reduced to the corresponding 1-aminomethyl-1-hydroxy-4-methylcyclohexane. Treatment of this β-amino alcohol with nitrous acid (HNO₂) generates an unstable diazonium salt. wikipedia.orgslideshare.net The subsequent loss of nitrogen gas (N₂) produces a primary carbocation, which triggers a rearrangement where a carbon from the ring migrates, expanding the ring by one carbon and yielding the more stable 4-methylcycloheptanone. wikipedia.org This method is particularly effective for creating five, six, and seven-membered rings. wikipedia.orgslideshare.net

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Cyanohydrin Formation | 4-Methylcyclohexanone, HCN/KCN | 1-cyano-1-hydroxy-4-methylcyclohexane |

| 2 | Reduction of Nitrile | LiAlH₄ or H₂/Catalyst | 1-aminomethyl-1-hydroxy-4-methylcyclohexane |

| 3 | Diazotization & Rearrangement | NaNO₂, HCl (aq.) | 4-Methylcycloheptanone |

Reaction with Diazomethane: Another classic method for one-carbon ring expansion of cyclic ketones is the reaction with diazomethane (CH₂N₂). study.comwikipedia.org In this reaction, diazomethane acts as a nucleophile, attacking the carbonyl carbon of 4-methylcyclohexanone. study.compearson.com This is followed by the expulsion of stable nitrogen gas and a 1,2-alkyl shift, which expands the cyclohexanone ring into a cycloheptanone ring. chegg.com While effective, the use of diazomethane requires caution due to its toxic and explosive nature. wikipedia.org

| Starting Material | Reagent | Product | Key Features |

| 4-Methylcyclohexanone | Diazomethane (CH₂N₂) | 4-Methylcycloheptanone | One-carbon ring expansion, loss of N₂ gas |

Grignard Reagent Approaches and Variants

While Grignard reagents are fundamental for C-C bond formation, their use in the direct, intramolecular cyclization to form a seven-membered ring from an acyclic precursor is often inefficient. Such reactions can be plagued by competing intermolecular reactions and unfavorable ring strain in the transition state. However, Grignard reagents are crucial in the preparation of precursors for ring expansion reactions, as seen in the synthesis of the Tiffeneau-Demjanov substrate.

Organometallic Coupling Reactions for Cyclic Architectures

Modern organometallic cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings, are powerful tools for forming carbon-carbon bonds, particularly between sp²- and sp³-hybridized carbons. libretexts.orgpressbooks.pub These reactions typically involve a transition metal catalyst (e.g., palladium) to couple an organometallic reagent with an organic halide. pressbooks.pub For the construction of a cycloheptane backbone, these methods would most likely be employed in an intramolecular fashion. However, similar to intramolecular Grignard reactions, achieving a high-yielding 7-membered ring closure can be difficult. These methods are more commonly applied to the formation of 5- and 6-membered rings or larger macrocycles where conformational flexibility can aid the reaction.

Cascade and Tandem Reaction Sequences for Cycloheptane Ring Construction

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single operation without isolating intermediates. sioc-journal.cn This approach enhances synthetic efficiency by reducing the number of purification steps and resource consumption. While elegant cascade sequences have been developed to construct complex polycyclic systems containing seven-membered rings, the development of a simple, high-yield cascade for a monosubstituted cycloheptane like the 4-methylcycloheptyl backbone is less common. Ring expansion strategies generally remain a more direct and reliable route for such scaffolds. sioc-journal.cn

Introduction of the Ethanol (B145695) Side Chain

Once the 4-methylcycloheptyl backbone is established, typically in the form of 4-methylcycloheptanone or a related derivative, the two-carbon ethanol side chain can be introduced. The primary methods for this transformation are nucleophilic addition to a carbonyl precursor or the reduction of a carboxylic acid derivative.

Nucleophilic Addition Reactions to Carbonyl Precursors

This approach involves the addition of a two-carbon nucleophile to a suitable electrophilic precursor. Two plausible routes are the reaction of a Grignard reagent with an epoxide and the Wittig reaction followed by hydration.

Grignard Reaction with Ethylene Oxide: A highly effective method for introducing a -CH₂CH₂OH group is the reaction of a Grignard reagent with ethylene oxide. vedantu.commt.com First, the 4-methylcycloheptyl backbone, such as 4-methylcycloheptyl bromide, is converted into the corresponding Grignard reagent, 4-methylcycloheptylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. youtube.com This Grignard reagent then acts as a nucleophile, attacking one of the carbons of the ethylene oxide ring in an Sₙ2-type reaction. vedantu.com The strained three-membered ring opens, and subsequent acidic workup protonates the resulting alkoxide to yield the final product, 2-(4-methylcycloheptyl)ethanol. youtube.comyoutube.com

| Precursor | Reagents | Intermediate | Final Product |

| 4-Methylcycloheptyl Bromide | 1. Mg, THF | 4-Methylcycloheptylmagnesium Bromide | This compound |

| 2. Ethylene Oxide | |||

| 3. H₃O⁺ (workup) |

Wittig Reaction and Hydroboration-Oxidation: An alternative two-step sequence begins with the Wittig reaction on 4-methylcycloheptanone. organic-chemistry.orgwikipedia.org The ketone is reacted with a phosphonium ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert the carbonyl group into a methylene group (=CH₂), forming 1-methylene-4-methylcycloheptane. organicchemistrytutor.commasterorganicchemistry.com The resulting alkene is then subjected to hydroboration-oxidation. Treatment with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and base results in the anti-Markovnikov addition of water across the double bond, selectively forming the desired primary alcohol, this compound. lumenlearning.com

Reduction of Carboxylic Acid Derivatives

This strategy involves the reduction of a carboxylic acid or one of its derivatives, such as an ester, that possesses the complete carbon skeleton. The required precursor, 4-methylcycloheptanecarboxylic acid, can be synthesized from the 4-methylcycloheptanone intermediate.

The reduction is most effectively carried out using a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.com Carboxylic acids themselves can be reduced directly to primary alcohols with LiAlH₄. adichemistry.com More commonly, the carboxylic acid is first converted to an ester, for example, ethyl 4-methylcycloheptanecarboxylate, via Fischer esterification. The ester is then reduced with LiAlH₄ in an anhydrous solvent like diethyl ether or THF. byjus.comrsc.org The reaction proceeds via nucleophilic acyl substitution by hydride ions, followed by reduction of the intermediate aldehyde to furnish the primary alcohol, this compound, after an aqueous workup. masterorganicchemistry.comic.ac.uk

| Precursor | Reagent | Product | Functional Group Transformation |

| 4-Methylcycloheptanecarboxylic acid | LiAlH₄, then H₂O workup | This compound | -COOH → -CH₂OH |

| Ethyl 4-methylcycloheptanecarboxylate | LiAlH₄, then H₂O workup | This compound | -COOEt → -CH₂OH |

Regioselective Functionalization of Cyclic Substrates

Achieving the desired 1,4-substitution pattern on a cycloheptane ring is a key challenge in the synthesis of this compound. Several strategies can be envisioned for the regioselective functionalization of the cyclic substrate.

One plausible approach involves the use of ring expansion reactions . For instance, a suitably substituted cyclohexanone derivative could serve as a precursor. Methodologies for the one-carbon ring expansion of cyclic ketones to their homologous α,β-unsaturated ketones are established. This could potentially be adapted to generate a 4-methylcycloheptenone intermediate. Subsequent conjugate addition of a suitable nucleophile to the β-position of the enone would establish the 1,4-disubstitution pattern. The choice of nucleophile in such a conjugate addition is critical for the success of this strategy wikipedia.org. Gilman reagents (lithium dialkylcuprates) are known to be effective for 1,4-additions to conjugated carbonyls wikipedia.org.

Another potential route to a key intermediate, 4-methylcycloheptanone, could be adapted from methodologies used for the synthesis of substituted cyclohexanones. For example, some methods describe the synthesis of 4-methylcyclohexanone from 4-methylcyclohexanol patsnap.com. A similar oxidation of 4-methylcycloheptanol would provide the desired cycloheptanone. The synthesis of 1,4-disubstituted cycloheptanes has been reported in the context of liquid-crystalline materials, often starting from corresponding cycloheptanones tandfonline.com.

A palladium-catalyzed asymmetric ring-expanding allylation (AREA) has been reported for the synthesis of substituted cycloheptane-1,4-diones, offering another potential entry point to 1,4-disubstituted cycloheptane systems nih.gov.

The following table summarizes potential starting materials and key reactions for achieving the desired 1,4-disubstituted cycloheptane core.

| Starting Material | Key Reaction | Intermediate |

| Substituted Cyclohexanone | Ring Expansion | 4-Methylcycloheptenone |

| 4-Methylcycloheptanol | Oxidation | 4-Methylcycloheptanone |

| Cycloheptenone | Conjugate Addition | 4-Methylcycloheptanone |

Stereoselective Synthesis of this compound

The presence of two stereocenters in this compound (at C1 of the ethanol substituent and C4 of the cycloheptyl ring) necessitates the use of stereoselective synthetic methods to obtain specific stereoisomers.

Assuming a synthetic route proceeding through 4-methylcycloheptanone, the stereochemistry of the final product can be controlled at two key stages: the introduction of the methyl group and the reduction of the ketone to form the alcohol, which is then elongated to the ethanol side chain.

If starting from cycloheptenone, an enantioselective conjugate addition of a methyl group equivalent, using a chiral catalyst, could establish the stereocenter at C4. Subsequent conversion of the ketone to the ethanol side chain would then need to be performed with diastereoselective control.

Alternatively, if 4-methylcycloheptanone is the intermediate, an enantioselective reduction of the ketone would yield a chiral 4-methylcycloheptanol. This alcohol could then be converted to the target ethanol derivative. The relative stereochemistry (cis or trans) between the methyl group and the newly formed hydroxyl group would be determined by the facial selectivity of the reducing agent's approach to the carbonyl group.

Chiral auxiliaries offer a powerful strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction organic-chemistry.org. For instance, a chiral auxiliary could be attached to a cycloheptanone precursor to direct the diastereoselective addition of a methyl group. After the desired stereochemistry is set, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have been successfully employed in asymmetric alkylation reactions google.comresearchgate.net.

Catalyst-controlled methodologies provide an alternative, often more atom-economical, approach. Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer over others. For the synthesis of cycloheptane derivatives, organocatalysis has emerged as a powerful tool. For example, chiral amines have been used to catalyze asymmetric cascade reactions to form functionalized cycloheptanes with excellent stereocontrol chemrxiv.org. In the context of a 4-methylcycloheptanone intermediate, a chiral catalyst, such as a Noyori-type ruthenium complex or a CBS catalyst, could be employed for the asymmetric reduction of the ketone to the corresponding alcohol with high enantioselectivity.

The following table outlines potential stereoselective strategies.

| Intermediate | Stereoselective Method | Type of Control |

| Cycloheptenone | Asymmetric Conjugate Addition | Enantioselective |

| 4-Methylcycloheptanone | Asymmetric Alkylation with Chiral Auxiliary | Diastereoselective |

| 4-Methylcycloheptanone | Asymmetric Reduction with Chiral Catalyst | Enantioselective |

The synthesis of this compound will likely result in a mixture of diastereomers (cis and trans isomers). The separation of these stereoisomers is crucial for obtaining pure compounds. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) , potentially using a chiral stationary phase, are powerful methods for separating both diastereomers and enantiomers researchgate.net. The separation of cis and trans isomers of cyclic compounds can often be achieved on standard silica gel or reversed-phase columns due to their different physical properties, such as polarity and boiling point google.comgoogle.comzju.edu.cnchromforum.org.

Once isolated, the characterization of the stereoisomers is performed using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining relative stereochemistry zju.edu.cn. For cyclic systems like cycloheptane, the coupling constants (J-values) between adjacent protons can provide information about their dihedral angles and thus their relative spatial arrangement (axial or equatorial). Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, providing further evidence for the assignment of cis or trans stereochemistry beilstein-journals.org. The determination of the absolute configuration of enantiomers typically requires the use of chiral derivatizing agents, such as Mosher's acid, followed by NMR analysis, or X-ray crystallography of a suitable crystalline derivative.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves minimizing waste, using less hazardous chemicals, and improving energy efficiency unibo.itnih.govrsc.org.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions , also known as neat reactions, can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. For instance, the reduction of carboxylic acids to primary alcohols, a potential step in one of the synthetic routes to the target molecule, has been achieved under solvent-free conditions orgsyn.orgorganic-chemistry.orggrafiati.com.

Catalyst-free reactions offer another avenue for greener synthesis by avoiding the use of often toxic and expensive metal catalysts. While many of the proposed synthetic steps for this compound would likely require catalysis, exploring catalyst-free alternatives is a worthwhile endeavor. For example, some C-C bond-forming reactions can be achieved under catalyst- and additive-free conditions patsnap.comtandfonline.comgoogle.comsioc-journal.cnresearchgate.net. The feasibility of applying such methods to the synthesis of the target compound would require further investigation.

The following table summarizes potential green chemistry approaches for key transformations.

| Transformation | Conventional Method | Greener Alternative |

| Reduction of a carboxylic acid precursor | LiAlH4 in THF | NaBH4 under solvent-free conditions |

| C-C bond formation | Organometallic reagents in organic solvents | Catalyst-free C-H functionalization (hypothetical) |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts. rsc.org

Analysis of Proposed Routes:

Reduction of Carboxylic Acid Derivative Route: The choice of reducing agent is critical for atom economy in this pathway.

Using a stoichiometric hydride reagent like lithium aluminum hydride (LiAlH₄) to reduce (4-Methylcycloheptyl)acetic acid results in poor atom economy. The reaction produces a large amount of aluminum salt waste during the workup phase.

A greener alternative is the catalytic hydrogenation of the corresponding methyl or ethyl ester of the acid. This process, using H₂ gas and a reusable heterogeneous catalyst (e.g., Palladium on carbon), is highly atom-economical as the only theoretical byproduct is the alcohol (methanol or ethanol) from the ester group, which can be recovered. Catalytic hydrogenation is a prime example of a waste-minimizing strategy. rsc.org

Hydroformylation Route: This pathway is potentially the most atom-economical.

The hydroformylation step, which converts vinyl-4-methylcycloheptane, carbon monoxide (CO), and hydrogen (H₂) into 2-(4-methylcycloheptyl)acetaldehyde, is a 100% atom-economical addition reaction. chemistryviews.orgmdpi.com

The subsequent reduction of the aldehyde to the final alcohol can also be achieved with 100% atom economy via catalytic hydrogenation.

Interactive Data Table: Theoretical Atom Economy Comparison Note: This table compares the core chemical transformation steps. It excludes solvents, catalysts, and workup materials.

| Synthetic Route | Key Reaction Step | Reactants | Product | Theoretical Atom Economy (%) | Primary Waste Products |

|---|---|---|---|---|---|

| Grignard Route | Ring-opening of ethylene oxide | 4-Methylcycloheptylmagnesium bromide + Ethylene Oxide | This compound | ~60% (overall process) | Magnesium salts (MgBr₂) |

| Reduction Route (Hydride) | Reduction of carboxylic acid | (4-Methylcycloheptyl)acetic acid + LiAlH₄ | This compound | < 20% | Aluminum salts, excess water |

| Reduction Route (Catalytic) | Catalytic hydrogenation of ester | Methyl (4-methylcycloheptyl)acetate + H₂ | This compound | ~90% (excluding catalyst) | Methanol |

| Hydroformylation Route | Hydroformylation & Hydrogenation | Vinyl-4-methylcycloheptane + CO + H₂ | this compound | 100% | None (theoretically) |

Strategies for waste minimization for all routes include the use of recoverable and reusable catalysts, optimizing reaction conditions to maximize yield and minimize side reactions, and selecting solvents that can be easily recovered and recycled. organic-chemistry.org

Sustainable Reagent and Raw Material Selection

Raw Material Sourcing: The ultimate sustainability of any of these routes depends on the origin of the starting materials. Ideally, precursors like 4-methylcycloheptanone or vinyl-4-methylcycloheptane would be derived from renewable, bio-based feedstocks rather than petrochemical sources. For instance, processes are being developed to convert bio-ethanol into valuable platform chemicals. nih.gov

Reagent Selection:

Grignard Route: This route relies on stoichiometric magnesium and often uses volatile and flammable ethereal solvents like diethyl ether or tetrahydrofuran (THF). While effective, these reagents pose safety and environmental challenges.

Reduction Route: As discussed, catalytic hydrogenation is far more sustainable than using stoichiometric metal hydrides like LiAlH₄, which are hazardous and generate significant waste. lookchem.com The use of molecular hydrogen as a reagent is a key feature of many green chemical processes.

Hydroformylation Route: This route excels by using catalytic quantities of transition metals (e.g., rhodium, copper). chemistryviews.org While these metals can be toxic and expensive, their use in small, recoverable amounts is preferable to stoichiometric reagents. The other primary reagents, CO and H₂, form synthesis gas, which can be produced from non-petroleum sources like biomass.

Solvent Choice: A significant portion of the waste in chemical processes comes from solvents. Green chemistry encourages the use of safer, more environmentally benign solvents. For instance, replacing chlorinated solvents or volatile ethers with options like bio-ethanol, water, or newer sustainable solvents like cyclopentyl methyl ether (CPME) can drastically reduce the environmental footprint of a synthesis.

Comparative Analysis of Synthetic Routes for this compound

A comparative analysis of the proposed synthetic routes reveals a trade-off between established, versatile methods and modern, more sustainable catalytic approaches. The ideal route depends on the specific criteria being optimized, such as cost, scalability, environmental impact, or available equipment.

| Metric | Grignard Route | Reduction of Acid/Ester Route | Hydroformylation Route |

| Overall Yield | Generally Good to High | Good to High | Potentially High, but dependent on selectivity |

| Atom Economy | Poor to Moderate | Poor (with hydrides); Excellent (catalytic) | Excellent |

| Reagent Type | Stoichiometric (Mg) | Stoichiometric (hydrides) or Catalytic (H₂) | Catalytic (Rh, Cu, etc.) |

| Waste Generation | High (magnesium salts) | High (metal salts) or Low (catalytic) | Very Low (theoretically) |

| Reagent/Catalyst Sustainability | Low (stoichiometric metal) | Low (hydrides); High (H₂/catalyst) | Moderate (precious metal catalysts) |

| Process Safety | Moderate (flammable ethers, reactive Grignard) | High hazard with LiAlH₄; Moderate with high-pressure H₂ | High (requires handling of CO and high-pressure gases) |

| Scalability | Well-established and scalable | Readily scalable, especially catalytic version | Industrially practiced, but requires specialized infrastructure |

| Key Challenge | Waste management | Choice of reducing agent | Achieving high regioselectivity for the linear aldehyde |

The Hydroformylation Route stands out as the most sustainable and atom-economical pathway on paper. Its reliance on catalytic reagents and 100% theoretical atom economy in its key steps aligns perfectly with the principles of green chemistry. However, its practical implementation requires significant investment in specialized high-pressure equipment and catalysts, and controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer is a critical challenge.

The Catalytic Reduction of a (4-Methylcycloheptyl)acetate represents a strong balance of feasibility, safety, and sustainability. This route avoids hazardous stoichiometric reagents in favor of catalytic hydrogenation, leading to high atom economy and low waste. It is a robust and scalable method widely used in industry.

The Grignard Route is a classic and reliable laboratory-scale synthesis. Its main drawbacks are poor atom economy and the generation of significant salt waste, making it the least sustainable option, particularly for large-scale production.

Chemical Reactivity and Transformation Mechanisms of 2 4 Methylcycloheptyl Ethanol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of 2-(4-methylcycloheptyl)ethanol is a versatile functional group that can undergo several types of reactions. As a primary alcohol, it is relatively unhindered, allowing it to participate readily in reactions where it acts as a nucleophile.

Esterification Reactions: Mechanisms and Scope

Esterification is a fundamental reaction for alcohols, resulting in the formation of an ester by reacting with a carboxylic acid or its derivative.

The most common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reaction is a reversible equilibrium process. libretexts.orgchemguide.co.uk

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of this compound attacks the now highly electrophilic carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comchemguide.co.uk

For this compound, being a primary alcohol, this reaction is generally efficient. commonorganicchemistry.com To drive the equilibrium towards the product side, the alcohol can be used in excess, or water can be removed as it is formed. masterorganicchemistry.com

Table 1: Conditions for Acid-Catalyzed Esterification

| Catalyst | Carboxylic Acid | Solvent | Conditions |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Acetic Acid | Excess Ethanol (B145695) | Gentle heating libretexts.org |

| p-Toluenesulfonic Acid (TsOH) | Benzoic Acid | Toluene | Heating with Dean-Stark apparatus |

Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. Other, often more rapid and irreversible, methods also fall under this category. These typically involve reacting the alcohol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.org

Reaction with Acyl Chlorides: The reaction between an alcohol and an acyl chloride is vigorous and produces an ester and hydrogen chloride gas. libretexts.org The mechanism involves the nucleophilic attack of the alcohol's oxygen on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine, is often added to neutralize the HCl byproduct.

Reaction with Acid Anhydrides: This reaction is less vigorous than with acyl chlorides but is still efficient, especially with warming. libretexts.org It produces an ester and a carboxylic acid. The mechanism is analogous, with the alcohol attacking one of the carbonyl carbons of the anhydride, leading to the departure of a carboxylate leaving group.

These methods are advantageous when dealing with acid-sensitive substrates or when the equilibrium of Fischer esterification is unfavorable.

Table 2: Comparison of Esterification Methods for Primary Alcohols

| Method | Reagent | Byproduct | Reversibility | Conditions |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | Water | Reversible | Acid catalyst, heat masterorganicchemistry.com |

| Acyl Chloride | Acyl Chloride | HCl | Irreversible | Often at room temp, base optional libretexts.org |

Etherification Reactions: Formation of Alkyl and Aryl Ethers

Etherification involves the formation of an ether (R-O-R') from an alcohol. This can be achieved through various methods, including nucleophilic substitution and metal-catalyzed cross-coupling.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org It is an Sₙ2 reaction involving an alkoxide ion and an alkyl halide. wikipedia.orggold-chemistry.org

The mechanism consists of two steps:

Alkoxide Formation: The alcohol, this compound, is deprotonated by a strong base (such as sodium hydride, NaH) to form the corresponding sodium 2-(4-methylcycloheptyl)ethoxide. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution: The resulting alkoxide acts as a potent nucleophile and attacks a suitable electrophile, typically a primary alkyl halide or tosylate, in an Sₙ2 reaction. wikipedia.org This displaces the halide or tosylate leaving group and forms the ether. masterorganicchemistry.com

For this reaction to be successful, the alkylating agent must be a primary halide. Secondary and tertiary halides are prone to elimination reactions as a competing pathway. masterorganicchemistry.comwikipedia.org

Table 3: Reagents for Williamson Ether Synthesis

| Base for Alkoxide Formation | Alkylating Agent | Product Type |

|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Methyl Ether |

| Potassium Hydride (KH) | Ethyl Bromide (CH₃CH₂Br) | Ethyl Ether |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct coupling of simple alcohols and unactivated olefins to form ethers is not a common, broadly applicable reaction, specific palladium-catalyzed methods exist for C-O bond formation. Reactions like the Buchwald-Hartwig amination can be adapted for ether synthesis, typically coupling an alcohol with an aryl halide or triflate, not an olefin.

However, the general catalytic cycle for such transformations provides a framework for understanding these advanced reactions. nih.govwhiterose.ac.uk

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide), forming a palladium(II) intermediate. libretexts.orgmdpi.com

Transmetalation or Ligand Exchange: In reactions like the Buchwald-Hartwig etherification, the alkoxide (formed from the alcohol and a base) would coordinate to the palladium center, displacing the halide.

Reductive Elimination: The final step involves the formation of the new C-O bond, yielding the ether product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. whiterose.ac.uklibretexts.org

For a reaction involving an olefin, a different pathway, such as an insertion or hydroalkoxylation mechanism, would be required, and the scope is often limited to specific types of activated olefins like allylic systems (in the Tsuji-Trost reaction) or through intramolecular cyclizations. libretexts.org

Table 4: Key Components in a Generic Palladium-Catalyzed C-O Coupling Reaction

| Component | Function | Example |

|---|---|---|

| Palladium Pre-catalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and facilitates key steps | Dialkylbiaryl phosphines (e.g., SPhos) nih.gov |

| Base | Deprotonates the alcohol to form the active nucleophile | K₃PO₄, K₂CO₃ nih.gov |

Oxidation Reactions to Aldehydes and Carboxylic Acids

As a primary alcohol, this compound can be oxidized to form either an aldehyde, 2-(4-Methylcycloheptyl)acetaldehyde, or a carboxylic acid, 2-(4-Methylcycloheptyl)acetic acid. The final product is determined by the choice of oxidizing agent and the specific reaction conditions employed. youtube.comyoutube.com

The oxidation process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. Strong oxidizing agents, typically in aqueous environments, will facilitate the initial oxidation to the aldehyde, which is then rapidly converted to a carboxylic acid. To isolate the aldehyde, milder oxidizing agents are required, often in non-aqueous (anhydrous) solvents, and the aldehyde is typically distilled from the reaction mixture as it forms to prevent over-oxidation. youtube.com

| Oxidizing Agent/Conditions | Expected Major Product | Reaction Class |

|---|---|---|

| Potassium permanganate (KMnO₄), H₂SO₄, heat | 2-(4-Methylcycloheptyl)acetic acid | Strong Oxidation |

| Chromic acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-(4-Methylcycloheptyl)acetic acid | Strong Oxidation |

| Pyridinium chlorochromate (PCC) in CH₂Cl₂ | 2-(4-Methylcycloheptyl)acetaldehyde | Mild Oxidation |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 2-(4-Methylcycloheptyl)acetaldehyde | Mild Oxidation |

Dehydration Reactions to Alkene Derivatives

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is a cornerstone of alkene synthesis from alcohols. The mechanism of this elimination is highly dependent on the structure of the alcohol. unacademy.com For primary alcohols like this compound, the reaction proceeds via an E2 (bimolecular elimination) mechanism. libretexts.orgchemistrysteps.com

E1 Elimination Mechanisms and Carbocation Intermediates

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the loss of a leaving group (in this case, water, after protonation of the hydroxyl group) to form a carbocation intermediate. The second step involves a base removing a proton from a carbon adjacent to the carbocation, forming a double bond.

This mechanism is characteristic of tertiary and secondary alcohols because they can form relatively stable tertiary and secondary carbocations. However, this compound is a primary alcohol. The loss of water from the protonated alcohol would necessitate the formation of a primary carbocation, which is highly unstable and energetically unfavorable. chemistrysteps.comucalgary.ca Therefore, the dehydration of this compound does not proceed through an E1 mechanism under typical conditions.

E2 Elimination Mechanisms and Transition States

Due to the instability of the primary carbocation, this compound undergoes dehydration via a concerted E2 mechanism. libretexts.orgchemistrysteps.com This pathway involves a single, simultaneous step where a base removes a proton from the beta-carbon (the carbon on the cycloheptyl ring attached to the -CH₂OH group) while the protonated hydroxyl group (a good leaving group, -OH₂⁺) departs.

The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). A base, which can be a water molecule or the conjugate base of the acid (HSO₄⁻), then abstracts a proton from the cycloheptyl ring at the carbon adjacent to the ethanol side chain. The electrons from the C-H bond being broken move to form a π bond between the two carbons, and the C-O bond breaks, expelling the water molecule. This all occurs in a single coordinated step through a high-energy transition state rather than a stable intermediate. stackexchange.com

| Characteristic | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Substrate Preference | Tertiary > Secondary | Primary > Secondary > Tertiary |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) |

| Intermediate | Carbocation | None (Transition State) |

| Rearrangements | Possible | Not Possible |

| Favored Mechanism for this compound | No | Yes |

Regioselectivity and Stereoselectivity in Dehydration

Regioselectivity refers to the preference for forming a double bond at one position over another when multiple constitutional isomers can be formed. In the dehydration of this compound, the elimination involves the -CH₂OH group and a hydrogen atom from the adjacent carbon on the cycloheptyl ring. As there is only one such adjacent carbon, the reaction is expected to yield a single major alkene product: (4-methylcycloheptylidene)methane is not expected; rather the product is 1-(ethenyl)-4-methylcycloheptane or vinyl-4-methylcycloheptane.

Stereoselectivity, the preferential formation of one stereoisomer over another, is not a significant factor in this specific dehydration, as the resulting double bond is exocyclic and does not lead to cis/trans (E/Z) isomerism in the primary product.

Reactions of the Cycloheptyl Ring System

Hydrogenation and Dehydrogenation Studies

The cycloheptyl ring of this compound can undergo catalytic hydrogenation and dehydrogenation, reactions that are fundamental in the context of cyclic hydrocarbons and have been studied extensively for similar systems like methylcyclohexane. paspk.orgnih.gov

Hydrogenation: This process involves the addition of hydrogen (H₂) across double bonds in the presence of a metal catalyst (e.g., Platinum, Palladium, or Nickel). If the cycloheptyl ring in the molecule were unsaturated (i.e., a cycloheptenyl or cycloheptadienyl ring), catalytic hydrogenation would saturate it to the corresponding methylcycloheptyl structure. The reaction is typically stereospecific, with hydrogen atoms adding to the same face of the double bond (syn-addition). youtube.com The primary alcohol functional group is generally stable under these conditions.

Dehydrogenation: This is the reverse of hydrogenation, involving the removal of hydrogen to create double bonds and potentially form an aromatic system. For the saturated 4-methylcycloheptyl ring, dehydrogenation is an endothermic process requiring high temperatures (e.g., 300-450 °C) and a catalyst, often platinum on a support like alumina (Pt/Al₂O₃). paspk.org The reaction would proceed by sequentially removing hydrogen atoms to form methylcycloheptene, then methylcycloheptadiene, and potentially leading to rearrangement and aromatization to form toluene, though this is less direct than from a six-membered ring. Studies on methylcyclohexane show high conversion to toluene under such conditions. nih.govresearchgate.net

| Reaction | Typical Catalyst | Typical Conditions | Expected Transformation of the Ring |

|---|---|---|---|

| Hydrogenation (of an unsaturated analog) | Pt, Pd, or Ni | H₂ gas, room temperature to 100°C | Unsaturated ring → Saturated methylcycloheptyl ring |

| Dehydrogenation | Pt/Al₂O₃, Pt/C | 300 - 450 °C, N₂ atmosphere | Methylcycloheptyl ring → Methylcycloheptenyl/dienyl species |

Ring Expansion/Contraction Processes

Ring expansion and contraction are rearrangements often driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.cometsu.edu Cycloheptane (B1346806) exists in a state of moderate ring strain due to torsional strain and transannular interactions. msu.edu

A ring expansion or contraction involving this compound could theoretically be initiated by the formation of a carbocation on the carbon atom adjacent to the ring. This would occur following the departure of the protonated hydroxyl group as a water molecule.

Ring Expansion: A 1,2-alkyl shift, where a C-C bond from the ring migrates to the carbocation center, would lead to a ring expansion. chemistrysteps.commasterorganicchemistry.com This would transform the cycloheptyl ring into a cyclooctyl ring. This process relieves ring strain and can lead to a more stable carbocation.

Ring Contraction: Conversely, a rearrangement could also lead to a ring contraction, forming a substituted cyclohexane ring. nih.govbeilstein-journals.orgstackexchange.comharvard.edu Six-membered rings like cyclohexane have minimal ring strain, making this a thermodynamically favorable process. msu.edu

The likelihood of these rearrangements depends on the stability of the intermediate and resulting carbocations. The initial primary carbocation is highly unstable, making a rearrangement to a more stable secondary or tertiary carbocation within a newly formed ring a strong possibility. chemistrysteps.comreddit.com

Influence of Substituents on Reactivity and Reaction Mechanisms

Steric Hindrance Effects of the Methylcycloheptyl Moiety

Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction. otgscience.in The bulky 4-methylcycloheptyl group in this compound exerts a significant steric effect on the reactivity of the adjacent ethanol side chain. msu.edu

This steric bulk can hinder the approach of nucleophiles to the electrophilic carbon atom next to the hydroxyl group, particularly in Sₙ2 reactions which require a specific trajectory for the incoming nucleophile. otgscience.inresearchgate.net The rate of Sₙ2 reactions is highly sensitive to steric crowding at the reaction center. Compared to a less hindered primary alcohol like ethanol, this compound would be expected to react much more slowly in Sₙ2 displacements.

The table below provides a conceptual comparison of relative reaction rates, illustrating the impact of steric hindrance.

| Reaction Type | Substrate | Relative Rate | Rationale |

| Sₙ2 Substitution | Ethanol | High | Minimal steric hindrance from the ethyl group. |

| Sₙ2 Substitution | This compound | Low | Significant steric hindrance from the bulky methylcycloheptyl group impedes nucleophilic attack. |

| Sₙ1 Substitution | tert-Butyl alcohol | High | Forms a stable tertiary carbocation; steric hindrance is less of a factor. |

| Sₙ1 Substitution | This compound | Moderate | Can form a primary carbocation that may rearrange; steric hindrance is less critical than in Sₙ2. |

This table is for illustrative purposes and actual rates would depend on specific reaction conditions.

Electronic Effects on Reaction Kinetics and Thermodynamics

The electronic properties of substituents can significantly influence reaction rates and equilibria. Alkyl groups, such as the methyl and cycloheptyl groups in this compound, are generally considered to be electron-donating. libretexts.orgquora.com This electron-donating character arises from two main effects:

Inductive Effect (+I): This is the transmission of charge through sigma bonds. Carbon is slightly more electronegative than hydrogen, but alkyl groups are observed to donate electron density towards more electronegative atoms or electron-deficient centers. quora.com However, recent computational studies suggest that alkyl groups may be inductively electron-withdrawing compared to hydrogen, and their observed electron-donating nature is due to other factors. rsc.orgpeshprints.com

Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons in a sigma bond to an adjacent empty or partially filled p-orbital. otgscience.in In the context of a carbocation intermediate formed at the side chain, the C-H and C-C sigma bonds of the cycloheptyl ring can overlap with the empty p-orbital of the carbocation, donating electron density and stabilizing the positive charge. otgscience.inquora.com

| Electronic Effect | Description | Impact on this compound Reactivity |

| Inductive Effect (+I) | Donation of electron density through sigma bonds. | Stabilizes adjacent carbocations, accelerating Sₙ1 reactions. |

| Hyperconjugation | Delocalization of sigma-bond electrons into an adjacent empty p-orbital. | Strongly stabilizes adjacent carbocations, increasing the rate of Sₙ1 reactions and favoring rearrangements that lead to more substituted carbocations. |

Stereoelectronic Control in Transformations

Stereoelectronic effects are influences on molecular geometry and reactivity that arise from the spatial arrangement of orbitals. wikipedia.org These effects are crucial for understanding the outcome of reactions where specific orbital overlaps are required in the transition state. documentsdelivered.compitt.edu

In transformations of this compound, the conformation of the seven-membered ring plays a critical role. Cycloheptane can adopt several conformations, such as the twist-chair and twist-boat, and the bulky methyl and ethanol substituents will have preferred orientations. The specific geometry of the molecule will dictate which reaction pathways are favored.

For example, in an E2 elimination reaction, a proton on the cycloheptyl ring would need to be in an anti-periplanar orientation (180° dihedral angle) with the leaving group on the side chain. The ability of the molecule to adopt a conformation that allows for this specific orbital alignment will determine the rate and regioselectivity of the elimination. If the required anti-periplanar arrangement is sterically disfavored, the E2 reaction will be slow or may not occur at all. researchgate.net These geometric constraints imposed by the need for effective orbital overlap are the essence of stereoelectronic control. wikipedia.orgpitt.edu

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application. For this compound, the primary site for derivatization is the hydroxyl group.

For Analytical Applications: The goal of derivatization for analysis, such as in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is often to increase volatility, improve thermal stability, or introduce a chromophore for UV detection. libretexts.orgnih.gov

Silylation: The alcohol can be converted into a silyl ether, most commonly a trimethylsilyl (TMS) ether, by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The resulting TMS ether is more volatile and thermally stable, making it ideal for GC analysis. libretexts.org

Acylation: Reaction with an acyl chloride or anhydride, such as benzoyl chloride, converts the alcohol into an ester. osti.gov This introduces a phenyl group, which is a strong chromophore, facilitating detection by UV-Vis detectors in HPLC. libretexts.orgtandfonline.com

For Synthetic Applications: In synthesis, the hydroxyl group is often a poor leaving group. Derivatization is used to convert it into a group that is more easily displaced in nucleophilic substitution reactions. pressbooks.pubntu.ac.uk

Formation of Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This forms a tosylate (OTs) or mesylate (OMs) ester, respectively. Tosylates and mesylates are excellent leaving groups, making the carbon to which they are attached highly susceptible to Sₙ2 attack by a wide range of nucleophiles. pressbooks.pub

| Derivatizing Agent | Resulting Derivative | Application | Purpose |

| BSTFA | Trimethylsilyl (TMS) Ether | Analytical (GC) | Increases volatility and thermal stability. libretexts.orgsigmaaldrich.com |

| Benzoyl Chloride | Benzoate Ester | Analytical (HPLC) | Introduces a UV-active chromophore for detection. libretexts.orgosti.gov |

| p-Toluenesulfonyl Chloride (TsCl) | Tosylate Ester (OTs) | Synthetic | Converts -OH into an excellent leaving group for substitution reactions. pressbooks.pub |

| Methanesulfonyl Chloride (MsCl) | Mesylate Ester (OMs) | Synthetic | Converts -OH into an excellent leaving group for substitution reactions. pressbooks.pub |

Silylation for Chromatographic Analysis

Silylation is a chemical modification technique used to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. slideshare.netyoutube.comphenomenex.blog For alcohols like this compound, the polar hydroxyl (-OH) group can lead to poor chromatographic peak shape and thermal degradation. slideshare.netglsciences.com Replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group reduces intermolecular hydrogen bonding and increases the molecule's volatility, making it more suitable for GC-MS analysis. youtube.comyoutube.com

Detailed Research Findings

Specific studies on the silylation of this compound are not readily found in the surveyed literature. However, the general procedure for silylation of primary alcohols is well-documented. This typically involves reacting the alcohol with a silylating agent in the presence of a catalyst or in an aprotic solvent. phenomenex.blog Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com

The reaction can be generalized as follows:

R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX

Where R represents the 2-(4-Methylcycloheptyl)ethyl group and X is a leaving group from the silylating agent.

Interactive Data Table: Common Silylating Agents for Alcohols

| Silylating Agent | Abbreviation | Leaving Group | Typical Reaction Conditions |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide | Heating in an aprotic solvent (e.g., pyridine, acetonitrile) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Often used neat or with a catalyst at elevated temperatures |

| N-trimethylsilylimidazole | TMSI | Imidazole | Effective for hydroxyl groups, often used with a solvent |

| Hexamethyldisilazane | HMDS | Ammonia | Requires a catalyst (e.g., trimethylchlorosilane) for efficient reaction |

Note: The conditions presented are general and would require optimization for the specific substrate, this compound.

Transformation Mechanism

The silylation of an alcohol typically proceeds through a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. The reaction is often facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. The mechanism involves the following general steps:

Activation of the Alcohol (Optional but common): A base (e.g., pyridine, imidazole) removes the proton from the hydroxyl group, forming an alkoxide.

Nucleophilic Attack: The oxygen of the alcohol (or alkoxide) attacks the electrophilic silicon atom of the silylating agent.

Departure of the Leaving Group: The leaving group from the silylating agent departs, resulting in the formation of the trimethylsilyl ether derivative.

This transformation results in the formation of 2-(4-Methylcycloheptyl)ethoxy-trimethylsilane, a more volatile and thermally stable compound suitable for detailed GC-MS analysis, which is a common technique for the analysis of fragrance and flavor compounds. gcms.czaromaverse.prochromatographyonline.cominnovatechlabs.comacs.org

Formation of Halogenated Derivatives for Mechanistic Probes

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. libretexts.orgquimicaorganica.org The resulting halogenated derivatives of this compound can serve as valuable mechanistic probes to study reaction pathways, such as nucleophilic substitution reactions. The introduction of a halogen atom provides a good leaving group, facilitating further chemical modifications.

Detailed Research Findings

While specific experimental procedures for the halogenation of this compound are not detailed in the available literature, the conversion of primary alcohols to their corresponding halides is a well-established set of reactions. The choice of reagent dictates the type of halogen introduced (Cl, Br, I) and often the reaction mechanism.

Interactive Data Table: Common Reagents for the Halogenation of Primary Alcohols

| Halogenating Agent | Halogen Introduced | Typical Byproducts | Common Reaction Conditions |

| Thionyl chloride (SOCl₂) | Chlorine | SO₂, HCl | Often used with a base like pyridine to neutralize HCl |

| Phosphorus tribromide (PBr₃) | Bromine | H₃PO₃ | Typically performed in an inert solvent |

| Phosphorus and Iodine (P/I₂) | Iodine | H₃PO₃ | Iodine and red phosphorus react in situ to form PI₃ |

| Hydrogen Halides (HX) | Cl, Br, I | H₂O | Requires forcing conditions for primary alcohols, often with a catalyst |

Note: The choice of reagent and conditions would need to be determined empirically for this compound.

Transformation Mechanisms

The mechanism for the halogenation of a primary alcohol like this compound generally proceeds via an Sₙ2 pathway. quimicaorganica.org This is because the formation of a primary carbocation, which would be necessary for an Sₙ1 reaction, is highly unfavorable.

Mechanism with Thionyl Chloride (SOCl₂):

The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion.

A proton is removed from the protonated intermediate, often by a weak base like pyridine.

The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in a backside attack.

Mechanism with Phosphorus Tribromide (PBr₃):

The oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion.

The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in an Sₙ2 fashion.

The leaving group is a dibromophosphite species. This process can repeat two more times with additional alcohol molecules.

The resulting 1-halo-2-(4-methylcycloheptyl)ethane derivatives are useful for further synthetic transformations or for studying reaction kinetics and mechanisms where a good leaving group is required.

Computational and Theoretical Investigations of 2 4 Methylcycloheptyl Ethanol

Conformational Analysis of the Cycloheptyl Ring and Ethanol (B145695) Side Chain

The conformational landscape of 2-(4-Methylcycloheptyl)ethanol is complex due to the flexibility of the cycloheptyl ring and the rotational freedom of the ethanol side chain. A thorough conformational analysis is essential to identify the most stable arrangements of the atoms in three-dimensional space. longdom.orgyoutube.com

The cycloheptane (B1346806) ring, unlike the more rigid cyclohexane, is highly flexible and can adopt several conformations. scispace.com The primary conformations are the chair and boat families, which are interconvertible. scispace.com The twist-chair conformation is generally considered the most stable form for cycloheptane, while the chair form with a plane of symmetry is the least stable within the chair family. scispace.com Similarly, within the boat family of conformations, the twist-boat is the most stable. scispace.com

The interconversion between these conformations, often referred to as pseudorotation, occurs with a relatively low energy barrier, making cycloheptane and its derivatives fluxional at room temperature. oup.combiomedres.us The presence of a methyl group at the 4-position is expected to influence the relative energies of these conformers by introducing steric interactions that favor conformations where the methyl group occupies a pseudo-equatorial position to minimize non-bonded strain.

Table 1: Theoretical Relative Energies of Cycloheptane Conformations

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.0 |

| Chair | ~1.4 |

| Twist-Boat | ~2.1 |

| Boat | ~2.5 |

Note: These are generalized theoretical values for the parent cycloheptane ring and can be influenced by substituents.

The ethanol side chain attached to the cycloheptyl ring also possesses conformational flexibility due to rotation around the C-C single bond. This rotation gives rise to different rotameric states, primarily the anti (or trans) and gauche conformations. The relative stability of these rotamers is determined by the dihedral angle between the cycloheptyl ring, the alpha-carbon, the beta-carbon, and the hydroxyl group.

In the anti conformation, the bulky cycloheptyl group and the hydroxyl group are positioned as far apart as possible, minimizing steric hindrance. In the gauche conformations, these groups are closer together. The relative energies of these states can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the ring, which might stabilize a particular gauche conformer.

The combination of the ring's pseudorotation and the side chain's rotation results in a complex potential energy surface (PES) with numerous energy minima. wikipedia.orgmuni.czlibretexts.org These minima correspond to the stable conformations of the molecule. gmu.eduyoutube.com The global minimum represents the most stable conformation with the lowest possible energy, while local minima correspond to other, less stable conformers. gmu.eduslideshare.net Identifying these minima is a primary goal of conformational analysis. wikipedia.org The process, often termed geometry optimization, seeks to find atomic arrangements where the net inter-atomic forces are near zero. wikipedia.org

Due to the vast number of possible conformations, computational methods are employed to systematically or stochastically explore the potential energy surface. uci.edu Software packages like MacroModel are widely used for this purpose. ucsb.edunih.govyoutube.comyoutube.com Common conformational search algorithms include:

Systematic Search: This method involves rotating each rotatable bond by a defined increment. However, for flexible molecules like this compound, this can be computationally prohibitive.

Monte Carlo (MC) Methods: These methods, such as the Monte Carlo Multiple Minimization (MCMM) available in MacroModel, randomly alter the coordinates of the molecule and then perform an energy minimization. nodepit.com This process is repeated many times to locate various low-energy conformers. uci.edu

Molecular Dynamics (MD): This approach simulates the motion of the molecule over time at a given temperature, allowing it to overcome energy barriers and explore different conformational regions. acs.org

These search methods are typically coupled with molecular mechanics force fields (e.g., MMFF, OPLS) to rapidly calculate the energy of each conformation. ucsb.edunodepit.com The resulting low-energy structures are then often subjected to higher-level calculations for more accurate energy determination. youtube.com

Quantum Chemical Calculations

To obtain a more accurate description of the electronic structure and relative energies of the identified conformers, quantum chemical calculations are employed. These methods solve the Schrödinger equation, or a simplified form of it, for the molecule.

Two popular and robust methods for electronic structure calculations of organic molecules are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). rsc.orgq-chem.com

Density Functional Theory (DFT): DFT methods calculate the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. huji.ac.ilresearchgate.net Functionals like B3LYP and ωB97X-D are commonly used as they provide a good balance between computational cost and accuracy for many organic molecules. rsc.org DFT is often the workhorse for geometry optimization and frequency calculations. researchgate.netnih.gov

Møller-Plesset Perturbation Theory (MP2): MP2 is a wave function-based method that improves upon the Hartree-Fock approximation by including electron correlation effects. q-chem.comnih.gov It is generally more computationally demanding than DFT but can provide more accurate results, particularly for systems where dispersion forces are important. q-chem.com Often, single-point energy calculations are performed at the MP2 level on geometries previously optimized with DFT, a strategy denoted as MP2//DFT. acs.org

For both DFT and MP2 calculations, the choice of a basis set is crucial. q-chem.comjetir.org A basis set is a set of mathematical functions used to build the molecular orbitals. jetir.org Split-valence basis sets, such as 6-31G(d) or the more extensive 6-311+G(d,p), are commonly used for organic molecules to achieve reliable results. researchgate.netuni-rostock.de These basis sets include polarization functions (d,p) that allow for more flexibility in describing the shape of the electron clouds, which is important for accurate energy and geometry predictions. uni-rostock.de

Table 2: Hierarchy of Computational Methods for Conformational Analysis

| Method Level | Typical Application | Basis Set Example | Relative Cost |

| Molecular Mechanics (MM) | Conformational Searching | MMFF, OPLS | Low |

| Density Functional Theory (DFT) | Geometry Optimization, Frequency Calculations | 6-31G(d) | Medium |

| Møller-Plesset Perturbation Theory (MP2) | Single-Point Energy Refinement | 6-311+G(d,p) | High |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation. For this compound, theoretical calculations can offer insights into its electronic structure and the corresponding NMR spectrum. The primary method for calculating NMR chemical shifts is Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) method.

The process involves first optimizing the molecular geometry of the various stable conformers of this compound. Due to the flexibility of the cycloheptane ring and the rotational freedom of the ethanol side chain, multiple low-energy conformations can exist. Each conformer will have a unique three-dimensional structure, leading to subtle differences in the electronic environment of each nucleus.

Following geometry optimization, the NMR shielding tensors are calculated for each atom in each conformer. The chemical shift (δ) is then determined by referencing these absolute shielding values (σ) to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_iso.

The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. The contribution of each conformer is determined by its relative energy; lower energy (more stable) conformers contribute more significantly to the averaged spectrum. researchgate.net These calculations can predict both ¹H and ¹³C NMR chemical shifts. For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) are expected to be deshielded (higher ppm value) due to the electronegativity of the oxygen atom. docbrown.info The methyl group protons on the cycloheptane ring would appear at a much lower chemical shift. The complexity of the cycloheptane ring protons would lead to a crowded region in the ¹H NMR spectrum, where computational analysis can be critical for assigning specific resonances.

Table 1: Hypothetical Calculated ¹H NMR Chemical Shifts for a Conformer of this compound Calculations based on methodologies applied to similar alcohol molecules.

| Proton Group | Typical Calculation Method | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ring) | DFT/B3LYP/6-31G(d) | 0.8 - 1.0 |

| -CH₂- (ring) | DFT/B3LYP/6-31G(d) | 1.1 - 1.8 |

| -CH- (ring) | DFT/B3LYP/6-31G(d) | 1.5 - 1.9 |

| -CH₂-OH | DFT/B3LYP/6-31G(d) | 3.5 - 3.8 |

| -OH | DFT/B3LYP/6-31G(d) | Variable (1.0 - 5.0) |

Energy Barriers and Transition State Geometries for Key Reactions

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of activation energies (energy barriers) and the geometries of transient species like transition states. For this compound, key reactions could include acid-catalyzed dehydration to form an alkene or oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Computational methods, such as DFT, are used to model the reaction pathway from reactant to product. A transition state (TS) is a first-order saddle point on this pathway, representing the highest energy point that the system must pass through. Locating the precise geometry of a TS is computationally intensive and involves algorithms that search for this specific type of stationary point. Once located, frequency calculations are performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For example, in the acid-catalyzed dehydration of this compound, the reaction would proceed through protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and finally deprotonation to yield an alkene. Computational modeling can determine the energy barrier for the rate-limiting step, which is typically the formation of the carbocation. The calculations would provide the three-dimensional arrangement of atoms in the transition state, revealing bond lengths and angles that are intermediate between the reactant and the product. researchgate.net This information is crucial for understanding reaction mechanisms and predicting reaction rates and outcomes. While high barriers (e.g., >40 kcal/mol) suggest a slow reaction under normal conditions, lower barriers (e.g., <25 kcal/mol) indicate a more facile process. nih.gov

Dipole Moment Calculations and Their Relation to Molecular Conformation

Calculations using high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), with large basis sets (e.g., aug-cc-pVDZ) provide accurate dipole moments for each conformer. nih.gov For this compound, conformers where the polar C-O-H group is extended away from the nonpolar cycloheptane ring would likely have a different dipole moment than conformers where it is folded closer to the ring. The relationship between the conformer's relative energy and its dipole moment is critical; even a higher-energy conformer can significantly influence the bulk property if its dipole moment is particularly large. The computed dipole moment is directly related to physical properties like solubility, with isomers having larger dipole moments generally exhibiting higher aqueous solubility. colab.ws

Table 2: Illustrative Calculated Properties for Hypothetical Conformers of this compound Based on the computational approach for (4-methylcyclohexyl)methanol. nih.gov

| Conformer ID | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Conf-1 (Lowest Energy) | 0.00 | 1.75 |

| Conf-2 | 0.45 | 1.98 |

| Conf-3 | 1.10 | 1.62 |

| Conf-4 | 1.52 | 2.15 |

| Boltzmann Average | - | 1.81 |

Molecular Dynamics Simulations

Exploration of Conformational Space at Finite Temperatures

While quantum mechanical calculations are excellent for identifying stationary points (energy minima and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule at finite temperatures. MD simulations model the molecule as a collection of atoms connected by bonds, governed by a classical mechanical force field.

For this compound, an MD simulation would be initiated from a low-energy structure. By solving Newton's equations of motion over time, the simulation tracks the trajectory of every atom, providing a movie-like view of the molecule's movements. At a given temperature, the molecule possesses kinetic energy, allowing it to overcome small energy barriers and transition between different conformational states. This is crucial for a molecule with a flexible seven-membered ring, which can interconvert between various twist-chair and twist-boat forms. The simulation can reveal the preferred conformations at a specific temperature, the timescales of conformational changes, and the relative populations of different structural families. This provides a more realistic picture of the molecule's structure than a static, zero-kelvin quantum calculation.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are exceptionally well-suited to study these effects by including solvent molecules explicitly in the simulation box.

To study this compound in an aqueous solution, the molecule would be placed in a box filled with a large number of water molecules (e.g., using the SPC/E water model). researchgate.net The simulation would then capture the explicit interactions, most notably hydrogen bonds, between the alcohol's hydroxyl group and the surrounding water molecules. These interactions can stabilize certain conformations over others. For example, a conformation that exposes the hydroxyl group to the solvent, allowing for favorable hydrogen bonding, might become more populated in water compared to the gas phase or a nonpolar solvent. The simulation can also provide information on the structure of the solvation shell, showing how water molecules arrange themselves around the hydrophobic cycloheptane ring and the hydrophilic alcohol group.

Intermolecular Interactions and Aggregation Behavior

MD simulations can also be used to model the behavior of multiple solute molecules to understand their intermolecular interactions and tendencies to aggregate. A simulation box containing many molecules of this compound, either in a pure liquid state or dissolved in a solvent, can be prepared.

The primary non-covalent interaction between molecules of this compound would be hydrogen bonding between the hydroxyl group of one molecule (as the donor) and the oxygen of another (as the acceptor). youtube.com The bulky, nonpolar cycloheptane tails would likely experience hydrophobic interactions, especially in an aqueous environment. The simulation can track the formation and lifetime of hydrogen bonds and monitor whether the molecules tend to disperse or form clusters (aggregates). The radial distribution function (RDF) is a common analytical tool derived from MD simulations that can quantify this behavior. By plotting the probability of finding another molecule as a function of distance from a central molecule, the RDF can reveal the formation of distinct coordination shells, providing clear evidence of aggregation and the preferred distances between interacting molecules.

Spectroscopic and Advanced Analytical Characterization of 2 4 Methylcycloheptyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Elucidation and Conformational Analysis

No experimental ¹H NMR data for 2-(4-Methylcycloheptyl)ethanol is currently available. A theoretical spectrum would be expected to show complex multiplets for the cycloheptyl ring protons, signals for the ethyl group adjacent to the ring, a signal for the methyl group, and a characteristic signal for the hydroxyl proton. Conformational analysis would require detailed coupling constant information from an experimental spectrum.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment and Conformational Equilibrium

Experimentally determined ¹³C NMR data for this compound has not been published. Such data would be essential for assigning the chemical shifts of the ten unique carbon atoms in the molecule, confirming the carbon skeleton, and providing insight into the conformational dynamics of the seven-membered ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

The application of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY is critical for the unambiguous assignment of all proton and carbon signals and for determining the three-dimensional structure and relative stereochemistry of this compound. Without experimental data, this analysis cannot be performed.

Vibrational Spectroscopy (IR)

Characterization of Functional Groups and Hydrogen Bonding

An experimental Infrared (IR) spectrum of this compound is not available. It would be predicted to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group, indicative of hydrogen bonding. C-H stretching vibrations for the alkyl groups would be expected in the 2850-3000 cm⁻¹ region, and a C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

No mass spectrum for this compound is available in the scientific literature. Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which would provide further structural confirmation.

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a primary tool for determining the molecular weight and elucidating the structure of this compound. The compound's molecular formula is C₁₀H₂₀O, corresponding to a monoisotopic molecular weight of approximately 156.27 g/mol lookchem.com.

In electron ionization mass spectrometry (EI-MS), the molecule undergoes fragmentation, producing a characteristic pattern. While the molecular ion peak (M⁺) at m/z 156 may be weak or absent, which is common for alcohols, several key fragment ions are expected libretexts.orglibretexts.org. The fragmentation of cyclic alcohols typically proceeds through several pathways, including dehydration and alpha-cleavage libretexts.orgwhitman.eduwhitman.edu.

Dehydration: A prominent fragment resulting from the loss of a water molecule (H₂O, 18 amu) would be observed at m/z 138 (M-18) whitman.eduwhitman.edu.

Alpha-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the cycloheptyl ring would lead to the formation of a resonance-stabilized ion.

Ring Cleavage: The cycloheptyl ring can undergo complex fragmentation, often resulting in a characteristic peak at m/z 57 whitman.eduwhitman.edu. Other fragments arise from the loss of alkyl chains from the ring.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 141 | [C₉H₁₇O]⁺ | Loss of a methyl group (M-15) |

| 138 | [C₁₀H₁₈]⁺˙ | Loss of water (M-18) |

| 123 | [C₉H₁₅]⁺ | Loss of water and a methyl group (M-18-15) |

| 57 | [C₄H₉]⁺ | Result of complex ring cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like this compound. This technique couples the separation power of gas chromatography with the detection specificity of mass spectrometry tisserandinstitute.org.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas transports the sample through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

The purity of a this compound sample is determined by the resulting chromatogram. A pure sample would exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities, which can be identified by their unique mass spectra and comparison to spectral libraries chromatographyonline.com. Quantitative analysis can be performed by comparing the peak areas of the impurities to that of the main compound.

Table 2: Hypothetical GC-MS Purity Analysis Data

| Retention Time (min) | Peak Area (%) | Identification (based on MS) | Purity Assessment |

| 12.5 | 99.5% | This compound | Main Component |

| 9.8 | 0.3% | Unidentified Impurity A | Minor Impurity |

| 11.2 | 0.2% | Unidentified Impurity B | Minor Impurity |

Chiroptical Techniques for Stereoisomer Analysis

The structure of this compound contains two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiroptical techniques are essential for analyzing these isomers, as they respond differently to polarized light.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of polarized light by a chiral compound masterorganicchemistry.comyoutube.com. Enantiomers rotate light by equal amounts but in opposite directions libretexts.org. A pure enantiomer of this compound will have a specific rotation value, [α], which is a characteristic physical property masterorganicchemistry.comlibretexts.org. A racemic mixture (a 50:50 mix of enantiomers) will show no optical rotation libretexts.org. The measurement of optical rotation is a fundamental method for determining the enantiomeric purity of a sample.